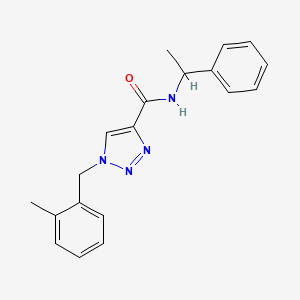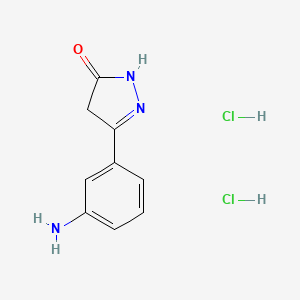![molecular formula C19H22N2O3 B6011645 3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)
3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide is a chemical compound that has been of great interest in the field of scientific research. This compound is commonly referred to as JNJ-5207852 and has been studied extensively due to its potential therapeutic applications. In
Mechanism of Action
JNJ-5207852 is a selective antagonist of the kappa opioid receptor (KOR). KORs are G protein-coupled receptors that are involved in the modulation of pain, mood, and stress. JNJ-5207852 binds to the KOR and blocks its activation, leading to the inhibition of the downstream signaling pathways. This results in a decrease in pain and an increase in mood.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have analgesic effects in various pain models. JNJ-5207852 has been shown to decrease the expression of stress-related genes in the brain and to increase the expression of genes involved in neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of JNJ-5207852 is its selectivity for the KOR, which allows for more specific studies on the role of KORs in various diseases. However, one limitation of JNJ-5207852 is its poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
For research on JNJ-5207852 include studying its potential therapeutic applications in other diseases such as addiction and schizophrenia. Additionally, further studies are needed to understand the long-term effects of JNJ-5207852 on behavior and physiology. Finally, the development of more soluble analogs of JNJ-5207852 may improve its potential as a therapeutic agent.
Synthesis Methods
JNJ-5207852 is a synthetic compound that can be synthesized using a multi-step process. The first step involves the synthesis of 1-(1-naphthylmethyl)-3-pyrrolidinone, which is then reacted with 3-bromo-1-propanol to form the intermediate compound 3-(1-naphthylmethyl)-3-hydroxy-1-propylpyrrolidin-2-one. The final step involves the reaction of this intermediate compound with 3-methoxypropionyl chloride to form JNJ-5207852.
Scientific Research Applications
JNJ-5207852 has been studied for its potential therapeutic applications in various diseases such as pain, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, JNJ-5207852 has been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
3-methoxy-N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-10-9-18(22)20-16-11-19(23)21(13-16)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,16H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYOIKBBYQUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)
![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)
![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)

![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![(3R*,4R*)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6011669.png)